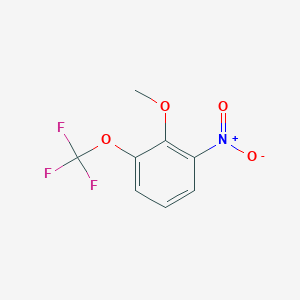

2-Metoxi-1-nitro-3-(trifluorometoxi)benceno

Descripción general

Descripción

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound . It is similar to 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene, which has a molecular weight of 251.16 .

Synthesis Analysis

The synthesis of trifluoromethoxy compounds is a topic of ongoing research . One method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Aplicaciones Científicas De Investigación

Análisis exhaustivo del 2-Metoxi-1-nitro-3-(trifluorometoxi)benceno

Síntesis de cetonas trifluorometiladas: El grupo trifluorometilo (—CF3) en el this compound puede sufrir reacciones de oxidación para formar cetonas trifluorometiladas. Estas cetonas son valiosas en diversas síntesis químicas debido a su estabilidad y reactividad .

Química analítica: La estructura única del compuesto, que presenta tanto grupos nitro como trifluorometoxi, lo convierte en un posible candidato para aplicaciones de química analítica, como en RMN, HPLC, LC-MS y UPLC, donde podría servir como estándar o reactivo .

Ciencia de materiales: En la investigación de la ciencia de materiales, los grupos funcionales del compuesto podrían utilizarse para modificar las propiedades de la superficie o crear nuevos materiales poliméricos con características específicas, como una mayor resistencia a la degradación o propiedades eléctricas modificadas .

Investigación en ciencias de la vida: La presencia de grupos nitro y metoxi puede permitir que el compuesto se utilice en la investigación en ciencias de la vida, posiblemente como precursor de productos farmacéuticos o como sonda en ensayos bioquímicos .

Reactivos de fluoración: Los compuestos que contienen el grupo trifluorometoxi se utilizan a menudo como reactivos de fluoración. El compuesto en cuestión podría utilizarse para introducir grupos trifluorometoxi en otras moléculas, mejorando sus propiedades para diversas aplicaciones .

Desarrollo de pesticidas: Los éteres trifluorometilados como el this compound se han utilizado en el desarrollo de pesticidas debido a su singular actividad biológica. Pueden actuar como proinsecticidas o reguladores del crecimiento de insectos .

Ambeed Sigma-Aldrich BLD Pharm Ambeed Science China Chemistry Beilstein Journals

Análisis Bioquímico

Biochemical Properties

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction .

Cellular Effects

The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

Within cells and tissues, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Propiedades

IUPAC Name |

2-methoxy-1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIXEGMYVONDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

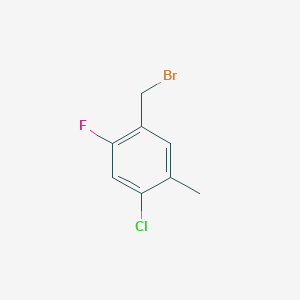

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

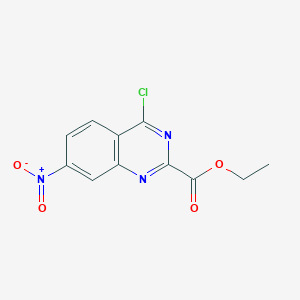

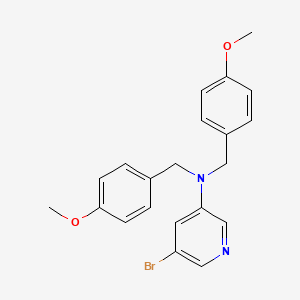

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)